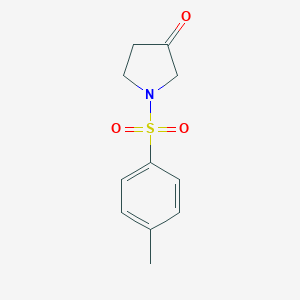
1-トシルピロリジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tolylsulfonyl)pyrrolidin-3-one, also known as 1-(4-Tolylsulfonyl)pyrrolidin-3-one, is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Tolylsulfonyl)pyrrolidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tolylsulfonyl)pyrrolidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピロリジン系有機触媒の不斉合成
ピロリジン系化合物、例えば1-トシルピロリジン-3-オンは、有機触媒の不斉合成に用いられている . これらの触媒は、分子内アルドール反応やディールス・アルダー環化付加など、さまざまな化学反応に用いられている . これらの反応を高エナンチオ選択性で触媒する能力は、これらの触媒を有機合成において貴重なツールにする .
全炭素四級中心の構築
2015年、Tuらは、一連のスピロピロリジンの合成とその全炭素四級中心の構築に向けた、3,3-二置換エナールへのニトロメタンの触媒的不斉マイケル付加への応用を報告した . これは、有機合成分野における1-トシルピロリジン-3-オンの別の潜在的な応用を示している .
生物活性化合物の合成
1-トシルピロリジン-3-オンなどの置換されたキラルピロリジンは、生物活性のある天然および合成化合物における一般的な構造モチーフである . したがって、この化合物は、さまざまな生物活性化合物の合成に潜在的に使用できる可能性がある .
リガンド合成
1-トシルピロリジン-3-オンの構造を特徴付けるピロリジン骨格は、有機合成において重要な構成要素としての役割も果たし、多くのリガンドの構造を特徴付ける . これは、1-トシルピロリジン-3-オンをさまざまなリガンドの合成に用いることができることを示唆している .
単原子触媒
単原子触媒の文脈では1-トシルピロリジン-3-オンの直接的な言及はないが、単原子触媒の応用を探求し、その反応機構を解明することは、研究のホットな分野になっていることに注意する価値がある <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.
生物活性
1-(4-Tolylsulfonyl)pyrrolidin-3-one, a compound characterized by its unique sulfonamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and relevant case studies.
Chemical Structure and Properties
1-(4-Tolylsulfonyl)pyrrolidin-3-one is represented by the molecular formula C11H13NO3S and has a molecular weight of 241.29 g/mol. The compound features a pyrrolidinone ring substituted with a para-tolylsulfonyl group, which is crucial for its biological interactions.
The biological activity of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. For instance, it may target the enoyl-acyl carrier protein reductase (InhA), which is vital for the survival of Mycobacterium tuberculosis (MTB) .
- Antibacterial Effects : The compound exhibits significant antibacterial properties, particularly against MTB. Studies have shown that derivatives similar to this compound can penetrate human macrophages and inhibit mycobacterial biofilm formation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(4-Tolylsulfonyl)pyrrolidin-3-one and its analogues:
Case Studies
- Anti-Tubercular Activity : In a study examining various sulfonamide derivatives, 1-(4-Tolylsulfonyl)pyrrolidin-3-one was found to have promising activity against MTB with an MIC value as low as 8 µg/mL for certain analogues. The mechanism involved disruption of biofilm formation and inhibition of essential enzymes like InhA .
- Cytotoxicity Profile : Another research effort assessed the cytotoxic effects of this compound on mouse fibroblast cells using the MTT assay. Results indicated that while some derivatives exhibited low cytotoxicity at effective concentrations, higher doses could lead to toxicity, underscoring the need for careful dosage management in therapeutic applications .
Research Findings
Recent studies have highlighted the potential of 1-(4-Tolylsulfonyl)pyrrolidin-3-one in drug discovery:
- Synthetic Approaches : Innovative synthetic pathways have been developed to create analogues with enhanced biological activity. These methods often involve modifications to the sulfonamide group to improve binding affinity to target enzymes .
- Electrochemical Methods : Advances in synthetic organic electrochemistry have also been applied to enhance the yield and efficiency of producing compounds like 1-(4-Tolylsulfonyl)pyrrolidin-3-one, indicating a trend towards more sustainable chemistry practices in drug development .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDUPYCKAYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336721 |
Source


|
| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73696-28-3 |
Source


|
| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione in understanding indigo dyes?
A: 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione (3) serves as a simplified model compound for the core chromophore responsible for the characteristic color of indigo dyes []. Researchers synthesized 3 through a potassium cyanide-catalyzed dimerization of 4,4-Dimethyl-1-tosyl-3-pyrrolidinone (13) []. By studying the chemical and spectroscopic properties of 3, researchers gain valuable insights into the relationship between the structure and light absorption characteristics of indigo dyes. This knowledge is crucial for understanding the factors contributing to the unique color properties of indigo and for potentially designing novel dyes with tailored optical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














